2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with N-methylethan-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is typically the corresponding pyrazole carboxylic acid.
Reduction: The major product is the reduced amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide
- 5-Amino-pyrazoles
Uniqueness
2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl and methyl substituents on the pyrazole ring and amine group, respectively, contribute to its reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and biological activity.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-11-8(4-6-9-2)5-7-10-11/h5,7,9H,3-4,6H2,1-2H3 |
InChI Key |
PPYNJVOMVRZVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CCNC |
Origin of Product |
United States |
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